Potassium oxirane-2-carboxylate

Aqueous synthesis Bioconjugation Polymer crosslinking

Potassium oxirane-2-carboxylate (CAS 51877-54-4), also known as potassium glycidate, is the potassium salt of oxirane-2-carboxylic acid (glycidic acid). It possesses a strained three-membered epoxide ring directly attached to a carboxylate group, with molecular formula C₃H₃KO₃ and molecular weight 126.15 g/mol.

Molecular Formula C3H3KO3
Molecular Weight 126.15 g/mol
CAS No. 51877-54-4
Cat. No. B1632331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium oxirane-2-carboxylate
CAS51877-54-4
Molecular FormulaC3H3KO3
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1C(O1)C(=O)[O-].[K+]
InChIInChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1
InChIKeyCMQCDPNYSJUSEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Oxirane-2-Carboxylate (CAS 51877-54-4): Core Identity and Procurement-Relevant Characteristics


Potassium oxirane-2-carboxylate (CAS 51877-54-4), also known as potassium glycidate, is the potassium salt of oxirane-2-carboxylic acid (glycidic acid). It possesses a strained three-membered epoxide ring directly attached to a carboxylate group, with molecular formula C₃H₃KO₃ and molecular weight 126.15 g/mol [1]. The compound is typically supplied as a solid with purity specifications of 95–98% and is accompanied by batch-specific QC documentation including NMR, HPLC, or GC . As a bifunctional molecule bearing both an electrophilic epoxide and a nucleophilic carboxylate, it serves as a versatile building block in organic synthesis, particularly for constructing heterocycles, pharmaceutical intermediates, and functional polymers. The potassium counterion confers distinct solubility and reactivity profiles compared to the free acid or alternative salts, making informed cation selection critical for reproducible experimental outcomes .

Why Potassium Oxirane-2-Carboxylate (CAS 51877-54-4) Cannot Be Freely Substituted by In-Class Analogs


Although oxirane-2-carboxylate salts share a common glycidate anion, the choice of counterion (K⁺, Na⁺, NH₄⁺, Ca²⁺) and protonation state (free acid vs. salt) profoundly influences solubility in aqueous and protic media, thermal stability, crystallinity, and nucleophilic reactivity of the epoxide ring [1]. The potassium salt exhibits systematically higher aqueous solubility than the free acid (glycidic acid), enabling homogeneous reaction conditions that are inaccessible with the protonated form [2]. In crosslinking and condensation applications, potassium glycidate is explicitly preferred over sodium and ammonium analogs in industrial formulations due to its optimized balance of reactivity and handling characteristics [1]. Furthermore, the epoxide-carboxylate adjacency imparts a distinct curing profile compared to conventional glycidyl ethers—including lower curing onset temperature and higher ultimate adhesive strength—meaning that substituting a glycidyl ether for a glycidate salt fundamentally alters material performance [3]. These cation- and functionality-dependent differences preclude simple drop-in replacement without re-optimization of reaction or formulation parameters.

Quantitative Differentiation Evidence for Potassium Oxirane-2-Carboxylate Versus Closest Analogs


Aqueous Solubility Advantage of Potassium Glycidate Over Free Glycidic Acid Enables Homogeneous Aqueous-Phase Reactions

The potassium salt of oxirane-2-carboxylic acid demonstrates markedly enhanced aqueous solubility compared to the free acid form. The computed partition coefficient (LogP) for potassium oxirane-2-carboxylate is −1.86, indicating strong hydrophilicity and full water miscibility [1]. In contrast, the free glycidic acid (CAS 503-11-7) has an estimated LogP of approximately −0.5 and exhibits limited water solubility, often requiring organic co-solvents for homogeneous reaction conditions [2]. This solubility differential is critical for applications requiring aqueous-phase epoxide ring-opening, such as bioconjugation, enzyme inhibition studies, and water-borne polymer crosslinking, where the free acid would phase-separate or require surfactant additives.

Aqueous synthesis Bioconjugation Polymer crosslinking

Glycidate-Based Epoxy Adhesives Exhibit >5-Fold Higher Lap-Shear Strength Than Analogous Glycidyl Ethers at Ambient Cure

In a direct comparative curing study, bifunctional glycidate monomers (neopentyl glycol diglycidate) cured with diethylenetriamine (DETA) at 25 °C achieved lap-shear adhesion strength on aluminum substrates more than five times higher than that of the analogous glycidyl ether system cured under identical conditions [1]. The glycidate system initiated curing at a lower onset temperature (7 °C) compared to the glycidyl ether analog (27 °C), as measured by differential scanning calorimetry (DSC), with activation energy (Ea) of 57 kJ/g and exothermicity (ΔH) of 58 J/g [1]. While this study employed a diglycidate monomer rather than the monofunctional potassium oxirane-2-carboxylate salt, the key structural determinant—the ester (glycidate) linkage adjacent to the epoxide—is identical, establishing class-level superiority of the glycidate functionality over the glycidyl ether motif for low-temperature, high-strength adhesive applications [1].

Epoxy adhesives Ambient curing Structural bonding

Potassium Glycidate Acts as an Irreversible Inhibitor of Glycolate Synthesis in Plant Leaves with Defined IC₅₀ and Irreversibility Profile

Potassium glycidate (potassium 2,3-epoxypropionate) at 20 mM concentration inhibited glycolate synthesis by 40–50% in illuminated tobacco leaf discs, and the inhibition was demonstrated to be irreversible—the degree of inhibition remained unchanged for at least 2 hours after removal of the inhibitor solution [1]. At a lower concentration of 2 mM, the compound had negligible effect on photosynthetic rate in wheat leaf segments, while 20 mM inhibited photosynthesis by 64% and altered carbon partitioning, reducing ¹⁴C incorporation into glycine and increasing label in phosphate esters [2]. The irreversible mechanism is attributed to covalent modification of the target enzyme via epoxide ring opening, a mode of action distinct from reversible glycolate oxidase inhibitors such as α-hydroxy-2-pyridinemethanesulfonic acid (HPMS), which acts competitively [3].

Plant physiology Enzyme inhibition Photorespiration

Optimal Application Scenarios for Potassium Oxirane-2-Carboxylate Based on Verified Differentiation Evidence


Aqueous-Phase Epoxide Ring-Opening and Bioconjugation Chemistry

The high aqueous solubility of potassium oxirane-2-carboxylate (LogP = −1.86) makes it the preferred glycidate form for reactions conducted in water or aqueous buffer systems, including enzyme inhibition assays, protein modification, and water-borne polymer crosslinking. In these contexts, the free acid and less hydrophilic salts require organic co-solvents that may denature proteins or complicate downstream processing [1]. Procurement of the potassium salt directly enables homogeneous single-phase aqueous reactions without surfactant or co-solvent additives.

Sustained-Engagement Enzyme Inhibition Studies Requiring Irreversible Target Modification

When experimental protocols demand irreversible, washout-resistant enzyme inhibition—such as pulse-chase metabolic labeling, prolonged physiological assays, or affinity labeling of active-site residues—potassium glycidate provides covalent epoxide-based target engagement that persists for hours after inhibitor removal. This contrasts with reversible inhibitors (e.g., HPMS) that dissociate upon dilution or washing, making the potassium salt the reagent of choice for irreversible inhibition workflows [2].

Synthesis of High-Strength, Low-Temperature-Cure Epoxy Adhesive Monomers

Potassium oxirane-2-carboxylate serves as a precursor or structural mimetic for glycidate-based epoxy monomers that outperform conventional glycidyl ethers in ambient-cure adhesive applications. The glycidate ester motif enables curing initiation at temperatures as low as 7 °C and delivers >5-fold higher lap-shear adhesion strength on aluminum compared to glycidyl ether analogs when cured with DETA at 25 °C. Researchers developing cold-cure structural adhesives or low-energy bonding systems should prioritize glycidate-containing building blocks over traditional glycidyl ether starting materials [3].

Industrial Crosslinking Formulations in Papermaking and Water-Soluble Resins

In water-soluble condensation products for papermaking (drainage, flocculation, and retention aids), glycidic acid salts—with potassium glycidate among the explicitly preferred forms—serve as reactive crosslinking components. The preference for potassium over sodium or ammonium salts in these industrial formulations is documented in patent literature, reflecting optimized reactivity and handling characteristics for large-scale aqueous processes [4].

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